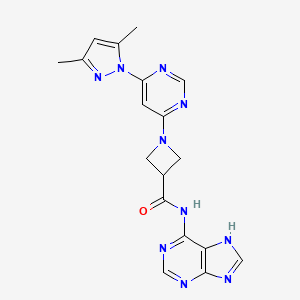

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide

Description

This compound features a pyrimidine core substituted at the 4-position with a 3,5-dimethylpyrazole moiety. The pyrimidine is linked via an azetidine ring to a purine base through a carboxamide bond.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(7H-purin-6-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N10O/c1-10-3-11(2)28(26-10)14-4-13(19-7-20-14)27-5-12(6-27)18(29)25-17-15-16(22-8-21-15)23-9-24-17/h3-4,7-9,12H,5-6H2,1-2H3,(H2,21,22,23,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXVFGZFHSJGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=NC=NC5=C4NC=N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 299.35 g/mol. Its structure features a pyrazole moiety, a pyrimidine ring, and an azetidine carboxamide group, which are critical for its biological interactions.

Enzyme Inhibition

Recent studies have highlighted the compound's affinity for various adenosine receptors. Binding assays conducted using membranes from HEK293 cells transfected with human adenosine receptors reported the following inhibition constants (Ki):

These results indicate that the compound exhibits strong binding affinity for the A2a receptor, suggesting potential therapeutic applications in conditions modulated by this receptor.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound against various cancer cell lines. The MTT assay revealed that the compound exhibits significant cytotoxic effects on carcinoma cell lines:

| Cell Line | IC50 (µM) | Comparison to Cisplatin (IC50) |

|---|---|---|

| Liver carcinoma | 5.35 | 3.78 |

| Lung carcinoma | 8.74 | 6.39 |

The comparative analysis indicates that while the compound shows promising activity against liver and lung carcinoma cells, it is slightly less potent than cisplatin, a standard chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects appears to involve modulation of adenosine signaling pathways through receptor interaction. The inhibition of adenosine receptors can lead to altered cellular responses, particularly in tumor microenvironments where adenosine levels are often elevated.

Case Studies

In a study examining the effects of similar pyrazole derivatives on cancer cells, compounds with structural similarities to our target showed enhanced anti-cancer activity while exhibiting low toxicity towards normal cells. This points towards a favorable therapeutic index for compounds like this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. The compound's structural features allow it to interact with various cellular targets involved in cancer progression. For instance, research has shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

Compounds containing pyrazole and pyrimidine rings have been evaluated for their anti-inflammatory properties. The compound under discussion has been synthesized and tested for its ability to reduce inflammation in animal models. Results indicated that it could effectively inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced inflammation models .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. The compound was evaluated against various bacterial strains, showing promising results in inhibiting growth against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in therapeutic applications .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit xanthine oxidase, which is relevant in treating conditions like gout and hyperuricemia . This mechanism could be explored further for the compound's efficacy in related diseases.

- Anticancer Study : A study published in Applied Organic Chemistry demonstrated that a series of pyrazolo[3,4-d]pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

- Anti-inflammatory Evaluation : In a pharmacological screening, compounds similar to the one discussed were tested for their ability to protect against carrageenan-induced edema, showing lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac .

- Antimicrobial Testing : A recent study assessed the antimicrobial efficacy of several pyrazole derivatives using the disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two classes of analogs from the literature: 5-substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides and 1-phenyl-pyrazole-4-carboxylic acid derivatives (Table 1).

Table 1: Structural and Functional Comparison

| Compound Class | Core Heterocycle | Linker/Substituents | Reported Activity (IC₅₀) | Key SAR Insights |

|---|---|---|---|---|

| Target Compound | Pyrimidine | Azetidine, dimethylpyrazole | Not reported | Rigid linker; enhanced steric bulk from dimethyl groups |

| Oxazole-3-carboxamides | Oxazole | 5-substituted groups (e.g., -OH, -CH₃) | 0.12–1.8 µM (XO inhibition) | Electron-withdrawing 5-substituents improve potency |

| Pyrazole-4-carboxylic acids | Pyrazole | 1-phenyl derivatives | 0.08–0.5 µM (XO inhibition) | Bulky aryl groups enhance hydrophobic interactions |

Structural Analysis

Core Heterocycle: The target’s pyrimidine-pyrazole system differs from oxazole or pyrazole cores in analogs. Pyrimidine’s dual nitrogen atoms may engage in additional hydrogen bonding vs. oxazole’s single oxygen.

Linker Chemistry :

- The azetidine linker imposes conformational restraint, which may reduce entropy penalties upon binding compared to flexible alkyl chains in other derivatives.

- Azetidine’s smaller ring size (vs. five- or six-membered linkers) could enhance metabolic stability but reduce solubility .

Purine Interaction :

- The purine-carboxamide motif is conserved across analogs, suggesting a shared mechanism of nucleobase mimicry. However, the azetidine’s spatial arrangement may alter orientation relative to the active site.

Hypotheses on Activity

- Potency : Dimethylpyrazole’s lipophilicity might improve membrane permeability over oxazole derivatives, but excessive bulk could reduce affinity.

- Selectivity : The pyrimidine-pyrazole-azetidine architecture may target distinct allosteric sites compared to simpler scaffolds.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide?

Answer: The synthesis involves coupling azetidine-3-carboxamide derivatives with pyrimidine intermediates. A typical approach includes:

- Stepwise coupling : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyrazolyl-pyrimidine moiety to the azetidine ring .

- Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization to isolate the product. Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold) .

- Key intermediates : Prepare the pyrimidine core via nucleophilic substitution or cyclocondensation reactions, as demonstrated in analogous pyrazole-pyrimidine systems .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : Use H and C NMR (DMSO-) to confirm structural motifs, such as the pyrazole (δ ~6.7 ppm) and purine (δ ~8.6 ppm) protons .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 392.2 [M+H] in similar compounds) .

- HPLC/LCMS : Assess purity (>98%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. How can researchers ensure compound stability during storage?

Answer:

- Storage conditions : Store at -20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid photodegradation .

- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments?

Answer:

- Single-crystal X-ray diffraction : Use SHELX programs (SHELXL for refinement) to determine bond lengths/angles and validate stereochemistry. For example, analogous compounds show mean C–C bond lengths of 1.50 Å and R-factors <0.05 .

- Twinning analysis : Apply SHELXD/SHELXE to address twinning in crystals, particularly for purine-containing systems prone to pseudo-symmetry .

- Validation tools : Cross-reference with DFT-optimized geometries (e.g., Gaussian 16) to reconcile discrepancies between experimental and computational data .

Q. What computational strategies are effective for modeling ligand-target interactions?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to purine receptors (e.g., adenosine deaminase). Focus on the azetidine carboxamide’s hydrogen-bonding potential .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze RMSD/RMSF plots to identify flexible regions (e.g., pyrazole substituents) .

- QSAR modeling : Incorporate substituent effects (e.g., trifluoromethyl groups enhance lipophilicity) to optimize bioactivity .

Q. How to design SAR studies for analogs with improved activity?

Answer:

- Substituent variation : Replace 3,5-dimethylpyrazole with electron-withdrawing groups (e.g., CF) to modulate electronic effects. Synthesize analogs via regioselective alkylation .

- Bioactivity assays : Test against kinase panels (e.g., EGFR, CDK2) using ATP-competitive assays. Correlate IC values with steric/electronic parameters (e.g., Hammett constants) .

- Metabolic profiling : Use human liver microsomes to identify metabolic hotspots (e.g., azetidine ring oxidation) and guide structural modifications .

Q. How to address inconsistent biological data across assay platforms?

Answer:

- Assay standardization : Validate cell-based vs. biochemical assays using positive controls (e.g., staurosporine for kinase inhibition).

- Data normalization : Apply Z-score transformation to minimize plate-to-plate variability .

- Mechanistic studies : Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) and distinguish true inhibitors from aggregators .

Methodological Notes

- Crystallography : Prioritize high-resolution data (≤1.0 Å) for accurate electron density maps .

- Synthetic reproducibility : Document reaction parameters (e.g., microwave irradiation vs. conventional heating) to ensure consistency .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public deposition (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.